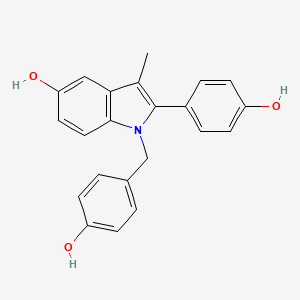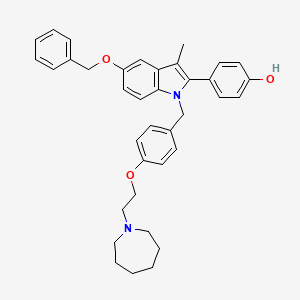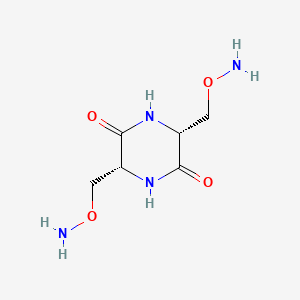
DL-Normetanephrine Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Normetanephrine Sulfate is an impurity of Epinephrine . Epinephrine is a natural neurotransmitter that is released from the adrenal medulla and activates adrenoceptors .
Molecular Structure Analysis
The molecular formula of DL-Normetanephrine Sulfate is C9H13NO6S . The molecular weight is 263.27 g/mol .Physical And Chemical Properties Analysis
DL-Normetanephrine Sulfate has a density of 1.3±0.1 g/cm3 . Its boiling point is 393.8±42.0 °C at 760 mmHg . The compound has a molar refractivity of 49.4±0.3 cm3 .Applications De Recherche Scientifique
Biomarker for Pheochromocytoma and Paraganglioma
DL-Normetanephrine sulfate, a metabolite of norepinephrine, is a biomarker for pheochromocytoma/paraganglioma, rare catecholamine-secreting tumors. The complete deconjugation of sulfated metanephrines, including DL-Normetanephrine, is vital for their quantification in plasma, a process essential for the accurate diagnosis of these conditions (Glauser et al., 2014).
Electrochemical Detection in Clinical Diagnostics
A novel carbon/chitosan electrode paste has been utilized for the sensitive electrochemical detection of DL-Normetanephrine in urine. This development is significant in the clinical diagnosis of pheochromocytoma and demonstrates the potential of DL-Normetanephrine as a biomarker in medical diagnostics (El Khamlichi et al., 2018).
Proficiency Testing in Laboratory Measurements
DL-Normetanephrine is involved in the proficiency testing of laboratories for the accurate measurement of urinary fractionated metanephrines. This ensures the reliability of diagnostic tests for conditions like pheochromocytoma by addressing calibration inaccuracies and standardizing laboratory methodologies (Singh et al., 2005).
Establishing Pediatric Reference Intervals
DL-Normetanephrine plays a role in establishing pediatric age-related reference intervals for the measurement of urinary total fractionated metanephrines. This is crucial in the diagnosis and management of neuroblastoma, emphasizing the importance of DL-Normetanephrine in pediatric diagnostics (Griffin et al., 2011).
Optimization of Hydrolysis Conditions
Research on the hydrolysis conditions of sulfated metanephrines, including DL-Normetanephrine, highlights the importance of controlling urinary pH for efficient and reproducible hydrolysis. This is critical for the accurate quantification of these biomarkers in the diagnosis of pheochromocytoma and other related conditions (Simonin et al., 2012).
Safety And Hazards
Propriétés
Numéro CAS |
1215-29-8 |
|---|---|
Nom du produit |
DL-Normetanephrine Sulfate |
Formule moléculaire |
C9H13NO6S |
Poids moléculaire |
263.27 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










